molecular formula C9H9NO5 B064345 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde CAS No. 178686-24-3

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

Cat. No.: B064345
CAS No.: 178686-24-3
M. Wt: 211.17 g/mol
InChI Key: MDWLNBVKBMKTKN-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzaldehyde, characterized by the presence of ethoxy, hydroxy, and nitro functional groups

Mechanism of Action

Target of Action

Similar compounds like 4-hydroxy-3-nitrobenzaldehyde have been used in the synthesis of novel amodiaquine analogs as potential antimalarial and antifilarial compounds . This suggests that the compound might interact with targets involved in these diseases.

Mode of Action

It’s known that similar compounds can participate in reactions catalyzed by certain enzymes . For instance, 3-Hydroxy-4-nitrobenzaldehyde has been used as a chromophoric substrate for probing the catalytic mechanism of horse liver alcohol dehydrogenase .

Biochemical Pathways

Given its potential role in the synthesis of antimalarial and antifilarial compounds , it might be involved in pathways related to these diseases.

Result of Action

Given its potential role in the synthesis of antimalarial and antifilarial compounds , it might exert effects relevant to these diseases.

Action Environment

The action of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde can be influenced by environmental factors. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability might be affected by factors such as temperature and atmospheric conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde typically involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde. One common method includes the use of fuming nitric acid as the nitrating agent. The reaction is carried out under controlled conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-donating (ethoxy, hydroxy) and electron-withdrawing (nitro) groups allows for a wide range of chemical transformations and interactions .

Properties

IUPAC Name

3-ethoxy-4-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-4-6(5-11)3-7(9(8)12)10(13)14/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWLNBVKBMKTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342825
Record name 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178686-24-3
Record name 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178686-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 3-ethoxy-4-hydroxy-5-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Fuming nitric acid (22.0 mL) was added (rate approx. 1.5 mL/min) to a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde (83.0 g) in dichloromethane (400 mL) at 5°-10° C. Thereafter the mixture was stirred for 30 min at 3° C. and then filtered. The product was washed with dichloromethane and water and dried in vacuo at 50° C., yield 77.8 g (73,7%).
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-ethoxy-4-hydroxybenzaldehyde (5 g) in acetic acid (50 ml) was added nitric acid (1.4 ml) in 2 portions. The resulting suspension was stirred for 17 h. The solid was collected by filtration, washed with water and dried in vacuo.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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